molecular formula C11H15Cl2N B1472000 (3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride CAS No. 2098087-12-6

(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride

Cat. No. B1472000
CAS RN: 2098087-12-6
M. Wt: 232.15 g/mol
InChI Key: SSXANMSXCWECJQ-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2229508-98-7 . It has a molecular weight of 232.15 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The Inchi Code for “(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride” is 1S/C11H14ClN.ClH/c12-11-3-1-9 (2-4-11)10-5-8 (6-10)7-13;/h1-4,8,10H,5-7,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride” is a solid compound . It has a molecular weight of 232.15 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Drug Development

Compounds with chlorophenyl and cyclobutyl groups, similar to "(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride," are often explored for their potential in drug development. For instance, the synthesis of antidepressants like sertraline hydrochloride involves similar chlorophenyl compounds. These processes benefit from novel synthetic routes that offer environmental and safety advantages, highlighting the significance of these compounds in developing pharmaceutical ingredients with high purity (Krisztina Vukics, T. Fodor, J. Fischer, and Irén Fellegvári, Sándor Lévai, 2002). Furthermore, the synthesis of ketamine derivatives, which are crucial in medicine for their anesthetic properties, also involves reactions with chlorophenyl compounds. These derivatives are synthesized using Mannich reactions, offering insights into the broad spectrum of biological activities that such compounds can exhibit (Syed Muzzammil Masaud, Ghulam Abbas Miana, T. Nazir, Saeed Ur Rasheed Nazir, H. Riaz, M. Sultana, Safia Sultana Munir, Pervaiz Akhtar Shah, Humaira Nadeem, Ishtiaq Rabi, 2022).

Chemical Synthesis and Catalysis

The chlorophenyl and cyclobutyl motifs are integral in catalytic processes and chemical synthesis. Research on similar compounds has demonstrated their utility in facilitating reactions essential for synthesizing complex molecules. For example, the synthesis of 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes in water showcases the efficiency of these compounds in producing high yields within a short period, highlighting their potential in streamlined chemical synthesis processes (B. Das, J. N. Kumar, A. S. Kumar, G. Satyalakshmi, D. B. Shinde, 2013).

Material Science and Imaging

Compounds containing chlorophenyl and cyclobutyl groups are also explored for applications in material science and imaging. For instance, the study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium as a thiol-reactive luminophore for fluorescence microscopy demonstrates how these compounds can be used to target specific biological entities, such as mitochondria, in imaging applications. This highlights the potential of chlorophenyl and cyclobutyl compounds in developing novel imaging agents with specific targeting capabilities (A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-chlorophenyl)-cyclobutylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXANMSXCWECJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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